molecular formula C20H17BrN4OS B2730067 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-09-2

4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2730067
CAS RN: 894042-09-2
M. Wt: 441.35
InChI Key: VYSJSERYZRYDOH-UHFFFAOYSA-N
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Description

“4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a chemical compound with the molecular formula C20H17BrN4OS and a molecular weight of 441.35. It is a derivative of thiazole, a class of five-membered heterocyclic compounds that contain sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives, such as the compound , often involves the use of variable substituents on the thiazole ring . The synthesis method of 1,2,4-triazole, a component of the compound, mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .


Molecular Structure Analysis

Thiazoles, including the compound , have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be influenced by the substituents on the thiazole ring . For instance, the replacement of the NH2 group with a substituted phenyl ring led to an evident increase in the antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 441.35. Thiazoles, in general, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Organic Electronics

Thiazolothiazoles exhibit a planar and rigid backbone, making them ideal for organic electronics. Their extended π-conjugated structure contributes to high oxidation stability and charge carrier mobility. Researchers have employed these compounds in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Nonlinear Optical Materials

The synthesis of thiazolo[4,5-d]thiazoles from functionalized thiazoles involves Jacobsen cyclization of thioamides. This method yields 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazoles, which can be further N-methylated and condensed with aldehydes. These conjugated products find applications as nonlinear optical materials .

Antimicrobial Properties

While specific studies on this compound are limited, related thiazoles have demonstrated antimicrobial activity. Compound 15a, a derivative of thiazolothiazoles, exhibited significant activity against bacterial strains (B. cereus, B. subtilis, and E. coli) and fungal strains (A. niger, Fusarium oxisporum, and Rhizopus oryzae) .

Medicinal Chemistry

Thiazolothiazoles have potential as bioactive molecules. Researchers have explored their use in drug discovery due to their diverse pharmacological properties. Further investigations into the compound’s interactions with biological targets could reveal promising applications .

Synthetic Chemistry

Efficient synthetic methodologies for thiazolothiazoles are essential. Dichloroethylamides have been used to prepare 2,5-disubstituted 3a,6a-dihydro [1,3]thiazolo[4,5-d][1,3]thiazoles. These compounds can serve as building blocks for more complex structures in synthetic chemistry .

Mechanism of Action

The mechanism of action of thiazole derivatives is largely dependent on their molecular structure. The MEP surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

properties

IUPAC Name

4-bromo-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4OS/c1-13-3-2-4-15(11-13)18-23-20-25(24-18)17(12-27-20)9-10-22-19(26)14-5-7-16(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSJSERYZRYDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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